Kinetic mechanism of ZnO hexagonal single crystal slices on GaN/sapphire by a layer-by-layer growth mode

RSC Advances Pub Date: 2013-05-08 DOI: 10.1039/C3RA23261A

Abstract

Hexagonal single crystal ZnO slices were prepared on a GaN/sapphire substrate by a chemical bath deposition method at low temperature. The ZnO slices were characterized by electron microscopy and photoluminescence spectroscopy. The nature of the kinetic mechanisms of the two-dimensional hexagonal ZnO slices’ growth is explored. The formation of the slices involves several important processes: an ion adsorption competition mechanism, the forming of a nuclear center, diffusion of the nanoclusters and ripening of the ZnO cluster and a layer-by-layer growth process.

Graphical abstract: Kinetic mechanism of ZnO hexagonal single crystal slices on GaN/sapphire by a layer-by-layer growth mode
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